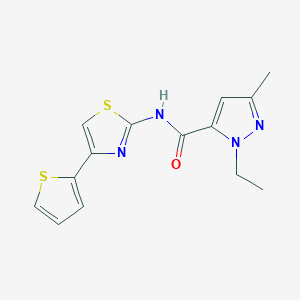

1-ethyl-3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-ethyl-5-methyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS2/c1-3-18-11(7-9(2)17-18)13(19)16-14-15-10(8-21-14)12-5-4-6-20-12/h4-8H,3H2,1-2H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWZADLQLOKQAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique heterocyclic structure, which includes pyrazole, thiazole, and thiophene rings. This compound exhibits promising biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The structural features of this compound enhance its lipophilicity and potential interactions with biological targets.

Structural Characteristics

The compound's structure can be summarized as follows:

- Molecular Formula : C₁₁H₁₃N₃OS₂

- Key Functional Groups :

- Pyrazole ring

- Thiazole moiety

- Thiophene ring

- Carboxamide group

Biological Activity Overview

The biological activity of this compound is influenced by its structural components, which are known to interact with various biological pathways. Compounds with similar structures have demonstrated a range of pharmacological effects, including:

-

Antimicrobial Activity :

- Compounds containing pyrazole and thiazole rings have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives with similar structural motifs have been reported to exhibit minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Anti-inflammatory Properties :

-

Anticancer Potential :

- The presence of thiophene and thiazole moieties in certain pyrazole derivatives has been linked to anticancer activity. These compounds may act as kinase inhibitors, targeting pathways involved in cancer cell proliferation .

- Neuroprotective Effects :

Table 1: Comparative Biological Activities of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Ethylthiazol-2-Yl)-Pyrazole Derivatives | Thiazole and pyrazole rings | Antimicrobial activity |

| Thiophene-Based Kinase Inhibitors | Thiophene moiety | Anticancer properties |

| Thiazole Antibiotics | Thiazole ring with varying substitutions | Antibacterial activity |

Detailed Case Studies

-

Antimicrobial Evaluation :

A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and tested for their antimicrobial activities. The most active derivative demonstrated significant efficacy against multiple bacterial strains, suggesting that the incorporation of thiophene enhances the antimicrobial profile . -

Anti-inflammatory Studies :

A novel series of pyrazole derivatives were evaluated for their anti-inflammatory effects using carrageenan-induced edema models in mice. Compounds showed comparable activity to indomethacin, indicating potential therapeutic applications in inflammatory diseases . -

In Vitro Anticancer Activity :

Several pyrazole derivatives were tested for their cytotoxic effects on cancer cell lines. Specific compounds displayed IC50 values indicating potent anticancer activity, which correlates with their ability to inhibit key signaling pathways involved in tumor growth .

Scientific Research Applications

Structural Formula

The molecular formula of 1-ethyl-3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is . The compound is characterized by its lipophilic nature due to the ethyl and methyl groups attached to the pyrazole ring, enhancing its biological activity.

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals targeting various diseases. Its structural motifs are associated with several pharmacological effects, including:

- Anticancer Activity : Compounds with similar structures have been reported to inhibit cancer cell proliferation.

- Antimicrobial Properties : The thiazole and thiophene moieties contribute to antibacterial and antifungal activities.

Biochemical Interactions

Research indicates that this compound may interact with specific biological targets, potentially leading to insights into its mechanism of action. Interaction studies focus on:

- Kinase Inhibition : Similar compounds have been identified as effective kinase inhibitors, which are crucial in cancer therapy.

Structure–Activity Relationship (SAR) Studies

The unique combination of functional groups allows for extensive SAR studies, which can help in optimizing the compound's efficacy and selectivity against targeted diseases.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was attributed to its structural characteristics, which enhance binding affinity to target proteins involved in cell cycle regulation.

Case Study 2: Antimicrobial Efficacy

Research conducted on thiazole derivatives indicated that compounds similar to this compound displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the thiophene group in enhancing antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in substituents, bioactivity, and synthetic routes. Key comparisons are outlined below:

Pyrazole-Thiazole Hybrids

Note: *Direct data for the target compound are lacking; inferences are drawn from analogs.

Thiophene-Containing Derivatives

- (Z)-4-(3-Oxo-3-(Thiophen-2-yl)prop-1-enylamino)-N-(Thiazol-2-yl)benzenesulfonamide (59): Structure: Thiophen-2-yl linked to a sulfonamide-thiazole scaffold. Activity: Cytotoxic against MCF7 breast cancer cells (comparable to doxorubicin) .

6-(Naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (8) :

- Structure : Thiophen-2-yl and naphthalene groups on a pyrazolopyridine core.

- Activity : CDK2 inhibition (IC₅₀ = 0.65 µM) and cytotoxicity against HCT-116, MCF7, HepG2, and A549 cell lines .

- Comparison : The thiophene-thiazole combination in the target compound could similarly target kinase pathways but with modified selectivity due to the pyrazole-carboxamide linkage.

Substituent Effects on Bioactivity and Physicochemical Properties

- Thiophen-2-yl vs. Phenyl/Chlorophenyl: Thiophen-2-yl enhances π-π stacking with hydrophobic enzyme pockets, as seen in CDK2 inhibitors .

- Ethyl/Methyl vs. Trifluoromethyl :

- Carboxamide Linkers :

- The carboxamide bridge in the target compound is critical for hydrogen bonding, a feature shared with antimicrobial N-(benzothiazol-2-yl) derivatives .

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:

- Cyclocondensation : Reacting thiophene-2-carboxamide derivatives with α-haloketones (e.g., chloroacetone) to form the thiazole ring .

- Pyrazole Formation : Using hydrazine derivatives under reflux in ethanol or DMF to construct the pyrazole core, with yields optimized by controlling reaction time (6–12 hours) and temperature (70–80°C) .

- Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling between pyrazole-carboxylic acid intermediates and thiazol-2-amine derivatives, monitored by TLC .

Critical Parameters : Solvent choice (ethanol, DMF), catalyst (triethylamine), and stoichiometric ratios (1:1.2 for amine:acid) significantly impact purity (>95%) and yield (60–75%) .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of substituents (e.g., thiophene C-H protons at δ 7.2–7.5 ppm; pyrazole N-ethyl group at δ 1.2–1.4 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 359.08) and fragmentation patterns .

- IR Spectroscopy : Identifies key functional groups (amide C=O stretch at ~1650 cm; thiazole C-N stretch at ~1520 cm) .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Poor aqueous solubility (<0.1 mg/mL); dissolves in DMSO (50 mg/mL) or DMF for biological assays. Stability decreases in polar protic solvents (e.g., water, ethanol) due to hydrolysis of the amide bond at pH < 5 or > 9 .

- Storage : Stable as a solid at −20°C for >6 months; solutions in DMSO should be aliquoted and stored at −80°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

Contradictions often arise from:

- Substituent Effects : Minor structural variations (e.g., ethyl vs. methyl groups on pyrazole) alter binding affinity. For example, ethyl groups enhance hydrophobic interactions with kinase targets, increasing IC values by 3–5 fold .

- Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. native) affects potency. Standardize protocols using ATP concentration (1 mM) and incubation time (30 minutes) for kinase inhibition assays .

- Data Normalization : Use positive controls (e.g., staurosporine for kinase assays) and triplicate measurements to minimize inter-lab variability .

Q. What computational methods aid in elucidating structure-activity relationships (SAR)?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes with targets (e.g., EGFR kinase). Key interactions include hydrogen bonding between the carboxamide group and Lys721 residue .

- QSAR Models : Use CoMFA/CoMSIA to correlate electronic (HOMO/LUMO) and steric descriptors (logP) with IC values. Thiophene ring planarity and pyrazole N-alkylation are critical for activity .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates robust binding .

Q. How can synthetic byproducts or impurities be identified and mitigated?

- HPLC-MS : Detect trace impurities (e.g., unreacted thiophene intermediates) using C18 columns (acetonitrile/water gradient) .

- Recrystallization : Purify crude products using ethanol/water (3:1 v/v) to remove polar byproducts; yields improve from 60% to 85% .

- Reaction Optimization : Replace traditional heating with microwave-assisted synthesis (100 W, 10 minutes) to reduce side reactions (e.g., over-alkylation) .

Methodological Challenges

Q. What strategies improve yield in large-scale synthesis?

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing reaction time (from 12 hours to 30 minutes) and improving yield (70% → 90%) .

- Catalyst Recycling : Immobilize Pd catalysts on silica gel for Suzuki-Miyaura couplings; reuse for 5 cycles with <5% yield loss .

Q. How to validate target engagement in cellular assays?

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (ΔT > 2°C) upon compound treatment .

- Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins; confirm via Western blot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.